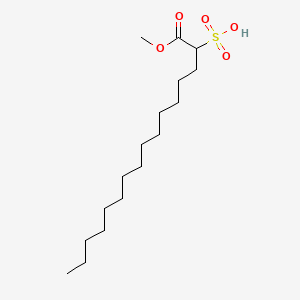
1-Methyl 2-sulfopalmitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl 2-sulfopalmitate is typically synthesized through the sulfonation of methyl palmitate. The process involves the reaction of methyl palmitate with sulfur trioxide in a film reactor, such as a falling film reactor. The reaction is followed by aging, bleaching, and neutralization steps to obtain the final product .
Industrial Production Methods: The industrial production of this compound involves the use of continuous reactors to ensure consistent quality and yield. The process is optimized to control the concentration of active ingredients and minimize impurities .
化学反应分析
Types of Reactions: 1-Methyl 2-sulfopalmitate undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to form palmitic acid and methanol.
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Substitution: It can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Palmitic acid and methanol.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted palmitate derivatives.
科学研究应用
1-Methyl 2-sulfopalmitate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Widely used in the formulation of detergents, shampoos, and other personal care products due to its excellent cleaning and foaming properties
作用机制
1-Methyl 2-sulfopalmitate exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for the formation of micelles that can encapsulate and solubilize hydrophobic substances. This property is crucial for its use in cleaning and emulsifying applications. The molecular targets and pathways involved include interactions with lipid membranes and proteins, leading to the disruption of cell membranes and solubilization of membrane-bound proteins .
相似化合物的比较
Sodium methyl 2-sulfolaurate: Another anionic surfactant with similar properties but derived from lauric acid.
Sodium dodecyl sulfate: A widely used surfactant with strong detergency but higher irritation potential.
Sodium lauryl ether sulfate: Known for its excellent foaming properties and mildness compared to sodium dodecyl sulfate
Uniqueness: 1-Methyl 2-sulfopalmitate stands out due to its balance of strong detergency, mildness, and biodegradability. It is particularly effective in hard water conditions and has a lower environmental impact compared to some other surfactants .
属性
CAS 编号 |
58849-75-5 |
|---|---|
分子式 |
C17H34O5S |
分子量 |
350.5 g/mol |
IUPAC 名称 |
1-methoxy-1-oxohexadecane-2-sulfonic acid |
InChI |
InChI=1S/C17H34O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17(18)22-2)23(19,20)21/h16H,3-15H2,1-2H3,(H,19,20,21) |
InChI 键 |
CBFFVBXZKOWOMT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCC(C(=O)OC)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















